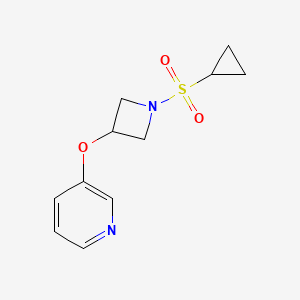

![molecular formula C20H18F3N3O2S B2630950 2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 688336-24-5](/img/structure/B2630950.png)

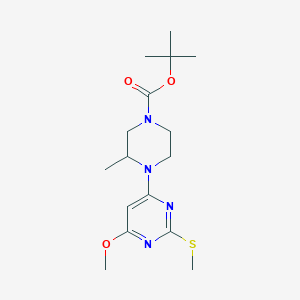

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 and exhibits 229-fold selectivity for human ACAT-1 over human ACAT-2 .

Synthesis Analysis

The synthesis of imidazole-containing compounds is well-documented in the literature . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The first synthesis of imidazole was made by glyoxal and ammonia .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

Antiprotozoal Applications

One study synthesizes novel derivatives targeting protozoal infections, showing strong nanomolar range activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, surpassing that of metronidazole, the standard treatment. This highlights the compound's potential in treating protozoal infections (Pérez‐Villanueva et al., 2013).

Anticonvulsant Activity

Research into omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives demonstrated significant anticonvulsant effects, with one particular compound exhibiting notable efficacy. This opens avenues for developing new anticonvulsant therapies (Aktürk et al., 2002).

Coordination Complexes and Antioxidant Activity

A study focusing on pyrazole-acetamide derivatives synthesized novel Co(II) and Cu(II) coordination complexes. These complexes, along with their ligands, exhibited significant antioxidant activity, suggesting their potential in oxidative stress-related diseases (Chkirate et al., 2019).

Antimicrobial and Hemolytic Agents

New N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were synthesized and evaluated for antimicrobial and hemolytic activity. The series showed variable antimicrobial activity and minimal toxicity, indicating potential for further biological screening (Rehman et al., 2016).

Antitumor Activities and RAF Kinase Inhibition

The synthesis of novel imidazole acyl urea derivatives as RAF kinase inhibitors revealed compounds with similar inhibitory activities to Sorafenib, a known cancer treatment, against the human gastric carcinoma cell line. This underscores the compound's utility in cancer research (Zhu, 2015).

Computational and Pharmacological Evaluation

A study on 1,3,4-oxadiazole and pyrazole novel derivatives assessed them for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Certain compounds showed binding and moderate inhibitory effects across assays, highlighting the compound's diverse pharmacological potential (Faheem, 2018).

Amidomethane Sulfonyl-linked Bis Heterocycles and Antioxidant Activity

Amidomethane sulfonyl-linked derivatives exhibited excellent antioxidant activity, surpassing standard Ascorbic acid. This suggests the compound's efficacy in combating oxidative stress (Talapuru et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O2S/c1-2-28-15-9-7-14(8-10-15)26-12-11-24-19(26)29-13-18(27)25-17-6-4-3-5-16(17)20(21,22)23/h3-12H,2,13H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQNUFJZRIZYJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2630867.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3,4-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2630868.png)

![(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2630869.png)

![3-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2630877.png)

![4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2630879.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2630881.png)

![6-Methyl-2-[[1-(2-naphthalen-2-yloxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2630890.png)